2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone

Description

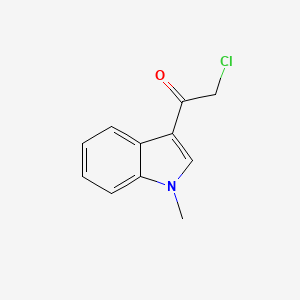

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone is a chloroacetylated indole derivative characterized by a methyl group at the 1-position of the indole ring and a reactive 2-chloroethanone moiety at the 3-position (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as anticonvulsants, antimicrobial agents, and heterocyclic scaffolds . Its structure enables nucleophilic substitution reactions, making it valuable for alkylation processes in drug discovery pipelines.

Properties

IUPAC Name |

2-chloro-1-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCYBIQASPKCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17716-91-5 | |

| Record name | 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone typically involves the reaction of 1-methyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted indole derivatives with various functional groups.

Oxidation Reactions: Products include ketones or carboxylic acids.

Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone is a chemical compound belonging to the class of indole derivatives and has various applications in scientific research. Indole derivatives are important in both natural products and synthetic compounds because of their diverse biological activities and applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound is used as a building block for synthesizing more complex molecules. It can undergo substitution, oxidation, and reduction reactions.

Types of Reactions :

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols. Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate. Products include substituted indole derivatives with various functional groups.

- Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

- Reduction Reactions: Reduction can lead to the formation of alcohols or amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

This compound's biological activity is attributed to its ability to interact with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA, which can modulate biological pathways.

Anticancer Properties

Recent studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines. For example, some derivatives showed IC50 values as low as 0.34 μM against MCF-7 cells (breast cancer), indicating potent anticancer activity.

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties and has shown effectiveness against Staphylococcus aureus and Candida albicans. Some derivatives demonstrated a MIC of 0.98 μg/mL against MRSA, highlighting their potential in treating resistant bacterial strains.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antitumor Activity : Derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Specific modifications to the indole structure significantly enhanced anticancer potency.

- Antimicrobial Evaluation : The compound's ability to inhibit biofilm formation in Staphylococcus aureus was studied. Findings suggested that certain derivatives could disrupt biofilm integrity, making them potential candidates for antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., 7-Cl, 7-OCH3) reduce yields compared to the methyl-substituted analog, likely due to steric or electronic hindrance during chloroacetylation .

- Synthetic Efficiency : The 1-methylindole derivative benefits from high-yield methylation steps (e.g., 80% in ), whereas chloro/methoxy-substituted analogs require prolonged reaction times (2–5 days) with lower yields .

Key Findings :

Physicochemical Properties

Table 3: Predicted Physicochemical Data

Key Insights :

Biological Activity

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone, also known as a derivative of indole, has garnered significant attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C11H10ClNO

- Molecular Weight : 207.66 g/mol

- CAS Number : 17716-91-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole ring structure allows for binding to multiple receptors and enzymes, potentially modulating their activity. It is believed that this compound acts as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA, which can lead to the modulation of biological pathways and exertion of its biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : Some derivatives showed IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Microbial Targets : Studies have shown effectiveness against Staphylococcus aureus and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : Notably, some derivatives demonstrated a MIC of 0.98 μg/mL against MRSA, highlighting their potential in treating resistant bacterial strains .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually performed under anhydrous conditions to prevent hydrolysis . Various synthetic routes have been explored to optimize yield and efficiency:

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Route A | 53 | Dichloromethane at 20°C |

| Route B | Varies | Continuous flow reactors for industrial production |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antitumor Activity : In one study, derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that specific modifications to the indole structure significantly enhanced anticancer potency .

- Antimicrobial Evaluation : Another study focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus. The findings suggested that certain derivatives could disrupt biofilm integrity, making them potential candidates for further development in antimicrobial therapies .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone?

The synthesis typically involves chlorination of a pre-functionalized indole precursor. A standard method includes reacting 1-(1-methyl-1H-indol-3-yl)ethanone with thionyl chloride (SOCl₂) under reflux conditions, followed by purification via column chromatography . Alternative routes may employ chloroacetyl chloride in the presence of Lewis acids like AlCl₃ to achieve regioselective substitution at the indole C3 position .

Q. Q2. How can researchers optimize yield and purity during synthesis?

Key parameters include:

- Temperature control : Maintaining reflux conditions (e.g., 70–80°C) to ensure complete reaction without side-product formation.

- Stoichiometry : Using a 1.2–1.5 molar excess of chlorinating agents to drive the reaction to completion.

- Workup : Neutralizing residual SOCl₂ with ice-cold sodium bicarbonate to prevent hydrolysis of the product .

Advanced purification techniques, such as preparative HPLC or recrystallization from ethyl acetate/hexane mixtures, enhance purity .

Structural Characterization

Q. Q3. What spectroscopic methods are essential for confirming the structure of this compound?

- NMR : H and C NMR are critical for verifying the indole backbone and chloroethanone moiety. Key signals include a singlet for the methyl group on the indole nitrogen (~δ 3.8 ppm) and a carbonyl carbon resonance at ~δ 190 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₁H₁₀ClNO⁺, exact mass 207.0453) .

Q. Q4. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry. For example, the bond angles around the chloroethanone group and indole ring planarity can be validated using programs like SHELXL for refinement . Ensure crystals are grown in inert solvents (e.g., dichloromethane/hexane) to avoid hydration artifacts .

Biological Activity and Mechanistic Studies

Q. Q5. What biological targets are associated with this compound?

Indole derivatives often exhibit activity against enzymes like cytochrome P450 or kinases. Preliminary studies suggest that the chloroethanone group may act as an electrophilic warhead, enabling covalent binding to cysteine residues in target proteins .

Q. Q6. How can researchers design experiments to validate its mechanism of action?

- Kinetic assays : Measure time-dependent inhibition of target enzymes.

- Mass spectrometry : Identify adduct formation between the compound and purified protein targets.

- Mutagenesis : Replace reactive cysteine residues in the target protein to confirm covalent binding .

Stability and Safety Considerations

Q. Q7. What storage conditions are recommended to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid light-induced decomposition. The compound is hygroscopic; use anhydrous solvents during handling .

Q. Q8. What safety precautions are critical during experimentation?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to mitigate exposure to vapors, which may cause respiratory irritation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Applications and Data Interpretation

Q. Q9. How can computational chemistry aid in predicting reactivity or binding modes?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., chloroethanone’s electrophilic carbon).

- Molecular docking : Model interactions with biological targets using software like AutoDock Vina, focusing on covalent docking protocols .

Q. Q10. How should researchers address contradictory data in synthesis or bioactivity studies?

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability).

- Control experiments : Include negative controls (e.g., unsubstituted indole analogs) to isolate the chloroethanone’s contribution to observed activity.

- Multi-technique validation : Cross-correlate NMR, HRMS, and crystallographic data to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.